molecular formula C15H23NO4 B14280134 9-O-tert-Butyl 5-O-methyl 9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate CAS No. 125736-10-9

9-O-tert-Butyl 5-O-methyl 9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate

Cat. No.: B14280134
CAS No.: 125736-10-9
M. Wt: 281.35 g/mol
InChI Key: JITGNWSWQVOTFK-UHFFFAOYSA-N
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Description

9-O-tert-Butyl 5-O-methyl 9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate: is a complex organic compound with a fascinating structure. Its central core, the 8-azabicyclo[3.2.1]octane scaffold, plays a crucial role in the family of tropane alkaloids. These alkaloids exhibit diverse and intriguing biological activities, making them a subject of intense research worldwide .

Preparation Methods

Synthetic Routes::

    Enantioselective Construction: Researchers have explored methods to create this scaffold stereoselectively. Some approaches involve constructing an acyclic starting material with the necessary stereochemical information, enabling controlled formation of the bicyclic scaffold.

    Direct Stereochemical Control: Alternatively, certain methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: Reduction processes are also relevant.

    Substitution: Substitution reactions play a role in its functionalization.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.

Major Products:: The specific products depend on the reaction conditions and starting materials. Functional groups can be modified, leading to diverse derivatives.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use this compound as a building block for more complex molecules.

    Chiral Synthesis: Its stereoselective properties make it valuable in chiral synthesis.

Biology and Medicine::

    Pharmacology: Investigating its biological effects and potential therapeutic applications.

    Drug Development: It may serve as a lead compound for drug discovery.

Industry::

    Fine Chemicals: Used in the synthesis of specialty chemicals.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of study. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare its unique features to related structures in the tropane alkaloid family.

Properties

CAS No.

125736-10-9

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

9-O-tert-butyl 2-O-methyl 9-azabicyclo[4.2.1]non-2-ene-2,9-dicarboxylate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-10-6-5-7-11(13(17)19-4)12(16)9-8-10/h7,10,12H,5-6,8-9H2,1-4H3

InChI Key

JITGNWSWQVOTFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C(=O)OC

Origin of Product

United States

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